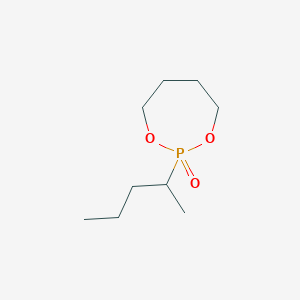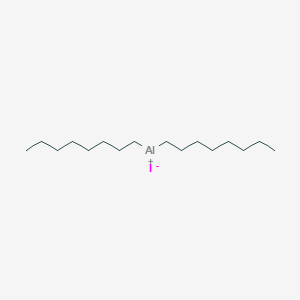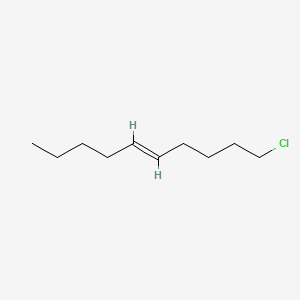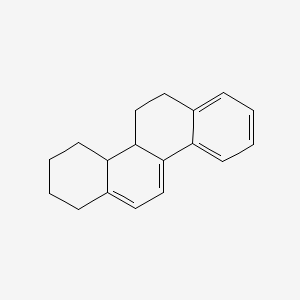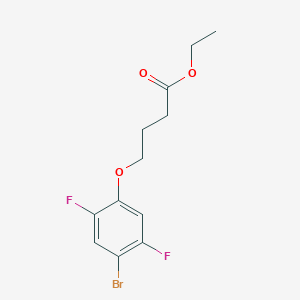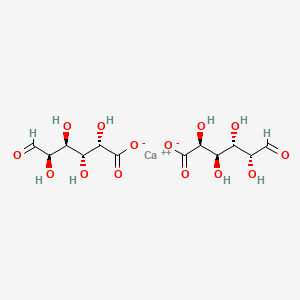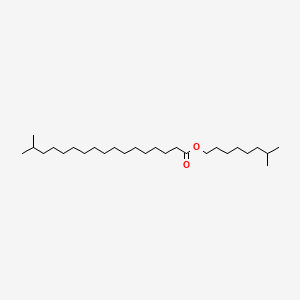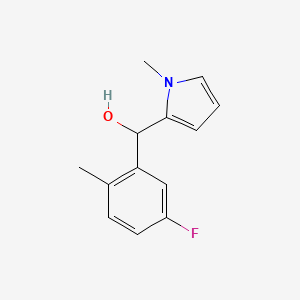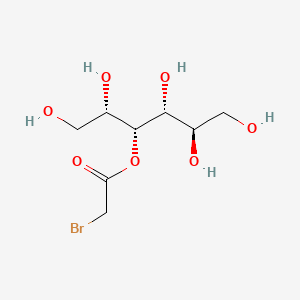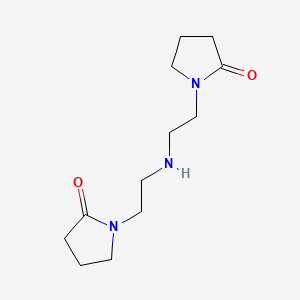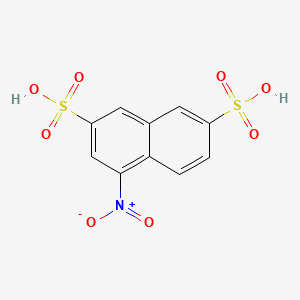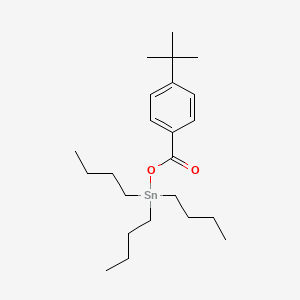
Tributyl((p-tert-butylbenzoyl)oxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl((p-tert-butylbenzoyl)oxy)stannane is an organotin compound with the molecular formula C23H40O2Sn and a molecular weight of 467.27 g/mol . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of tributyl((p-tert-butylbenzoyl)oxy)stannane typically involves the reaction of tributyltin hydride with p-tert-butylbenzoic acid under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Tributyl((p-tert-butylbenzoyl)oxy)stannane undergoes various types of chemical reactions, including:
Reduction Reactions: This compound can act as a reducing agent in organic synthesis, particularly in radical reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form different organotin oxides.
Common reagents used in these reactions include halides, selenides, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Tributyl((p-tert-butylbenzoyl)oxy)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and reductions.
Biology: Organotin compounds, including this one, have been studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine, although their toxicity remains a significant concern.
Mechanism of Action
The mechanism of action of tributyl((p-tert-butylbenzoyl)oxy)stannane involves the formation of tin-centered radicals, which can participate in various chemical reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparison with Similar Compounds
Tributyl((p-tert-butylbenzoyl)oxy)stannane can be compared with other organotin compounds, such as tributyltin hydride and tributyltin chloride. These compounds share similar chemical properties but differ in their specific applications and reactivity:
Tributyltin Hydride: Commonly used as a reducing agent in organic synthesis, particularly in radical reactions.
Tributyltin Chloride: Used in the production of various organotin compounds and as a catalyst in certain chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other organotin compounds.
Properties
CAS No. |
94042-69-0 |
|---|---|
Molecular Formula |
C23H40O2Sn |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
tributylstannyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C11H14O2.3C4H9.Sn/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;3*1-3-4-2;/h4-7H,1-3H3,(H,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
YSMNPCUUJJDTNG-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


